Methyl 2-(butylsulfanyl)acetate Methyl 2-(butylsulfanyl)acetate
Brand Name: Vulcanchem
CAS No.: 10309-14-5
VCID: VC20967852
InChI: InChI=1S/C7H14O2S/c1-3-4-5-10-6-7(8)9-2/h3-6H2,1-2H3
SMILES: CCCCSCC(=O)OC
Molecular Formula: C7H14O2S
Molecular Weight: 162.25 g/mol

Methyl 2-(butylsulfanyl)acetate

CAS No.: 10309-14-5

Cat. No.: VC20967852

Molecular Formula: C7H14O2S

Molecular Weight: 162.25 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(butylsulfanyl)acetate - 10309-14-5

Specification

CAS No. 10309-14-5
Molecular Formula C7H14O2S
Molecular Weight 162.25 g/mol
IUPAC Name methyl 2-butylsulfanylacetate
Standard InChI InChI=1S/C7H14O2S/c1-3-4-5-10-6-7(8)9-2/h3-6H2,1-2H3
Standard InChI Key CBNVDXXHRGFAJU-UHFFFAOYSA-N
SMILES CCCCSCC(=O)OC
Canonical SMILES CCCCSCC(=O)OC

Introduction

Chemical Identity and Structural Characteristics

Methyl 2-(butylsulfanyl)acetate (CAS: 10309-14-5) is an organosulfur compound belonging to the class of carboxylic acid esters. Its molecular formula is C₇H₁₄O₂S with a molecular weight of 162.25 g/mol . The compound features a butylsulfanyl group attached to the second carbon of an acetate moiety, creating a unique chemical entity with specific reactivity patterns .

Nomenclature and Identifiers

This compound is known by several systematic and common names:

  • IUPAC Name: methyl 2-butylsulfanylacetate

  • Synonyms: (Butylthio)acetic acid methyl ester; Acetic acid, (butylthio)-, methyl ester

  • CAS Registry Number: 10309-14-5

  • InChI: InChI=1S/C7H14O2S/c1-3-4-5-10-6-7(8)9-2/h3-6H2,1-2H3

  • InChI Key: CBNVDXXHRGFAJU-UHFFFAOYSA-N

  • SMILES: CCCCSCC(=O)OC

Physical and Chemical Properties

Methyl 2-(butylsulfanyl)acetate possesses distinctive physical and chemical characteristics that determine its behavior in various chemical environments and applications.

Computed Properties

Table 1: Physical and Chemical Properties of Methyl 2-(butylsulfanyl)acetate

PropertyValueReference
Molecular Weight162.25 g/mol
XLogP3-AA2
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count3
Rotatable Bond Count6
Exact Mass162.07145086 Da
Topological Polar Surface Area51.6 Ų
Heavy Atom Count10
Complexity93.6
The compound's moderate XLogP3 value of 2 indicates a relatively balanced hydrophobic/hydrophilic profile, suggesting reasonable solubility in both polar and non-polar solvents . The absence of hydrogen bond donors and presence of three hydrogen bond acceptors influences its intermolecular interactions and solubility characteristics . With six rotatable bonds, the molecule exhibits conformational flexibility, which can be significant for its reactivity and binding properties in chemical applications .

Spectroscopic Characterization

Spectroscopic data provides crucial information for identifying and characterizing Methyl 2-(butylsulfanyl)acetate. The compound has been analyzed using various spectroscopic techniques.

Mass Spectrometry

GC-MS analysis of Methyl 2-(butylsulfanyl)acetate reveals a distinctive fragmentation pattern. The mass spectrum shows characteristic fragments that confirm the molecular structure, with significant m/z peaks corresponding to molecular ion and typical fragmentation patterns of sulfur-containing esters .

Infrared Spectroscopy

Infrared spectroscopy provides information about the functional groups present in Methyl 2-(butylsulfanyl)acetate. The vapor phase IR spectrum would typically show:

  • A strong C=O stretching band for the ester carbonyl group (~1740 cm⁻¹)

  • C-O stretching vibrations characteristic of esters

  • C-S stretching vibrations

  • C-H stretching vibrations for the methyl and methylene groups

Applications and Uses

Based on its chemical structure and properties, Methyl 2-(butylsulfanyl)acetate has several potential applications across different fields:

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis, particularly in reactions where the sulfur functionality can be leveraged for further transformations. The thioether group can undergo oxidation to sulfoxides or sulfones, providing entry to a variety of sulfur-containing compounds with diverse applications.

Pharmaceutical Research

Organosulfur compounds similar to Methyl 2-(butylsulfanyl)acetate have shown potential in pharmaceutical applications. The sulfur atom can serve as a key functional group in drug candidates, contributing to specific biological activities.

Material Science

Sulfur-containing esters have applications in polymer chemistry and material science, where they can be incorporated into polymer chains to modify physical properties or serve as crosslinking agents.

Related Compounds and Comparative Analysis

Several compounds share structural similarities with Methyl 2-(butylsulfanyl)acetate, allowing for comparative analysis of their properties and behaviors.

Structurally Similar Compounds

Table 2: Comparison of Methyl 2-(butylsulfanyl)acetate with Related Compounds

CompoundStructure TypeKey DifferencesNotable Properties
Methyl 2-(t-butylthio)acetateThioether esterContains tert-butyl vs. n-butylBP: 191.5±23.0 °C at 760 mmHg; Density: 1.0±0.1 g/cm³
Methyl 2-sulfanylacetateThiol esterLacks butyl chain on sulfurMW: 106.144 g/mol
Butyl 2-(methylsulfanyl)acetateThioether esterMethyl on sulfur, butyl on esterFunctional parent: (methylthio)acetic acid
The comparison reveals how subtle structural changes impact physical properties. The presence of a tert-butyl group in Methyl 2-(t-butylthio)acetate versus the n-butyl group in Methyl 2-(butylsulfanyl)acetate affects steric hindrance around the sulfur atom, potentially influencing reactivity patterns and physical properties such as boiling point .

Chemical Reactivity

Methyl 2-(butylsulfanyl)acetate exhibits reactivity patterns characteristic of both esters and thioethers, making it a versatile compound in organic chemistry.

Ester Group Reactivity

The methyl ester functionality can undergo typical ester reactions:

  • Hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid

  • Transesterification with alcohols to form different esters

  • Reduction with appropriate reducing agents to form alcohols

  • Amidation with amines to form amides

Sulfur Group Reactivity

The butylsulfanyl group introduces additional reactivity:

  • Oxidation to sulfoxides or sulfones

  • Alkylation to form sulfonium salts

  • Coordination with transition metals through the sulfur atom

  • Participation in radical reactions

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